5-Nitro-2-phenylindazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

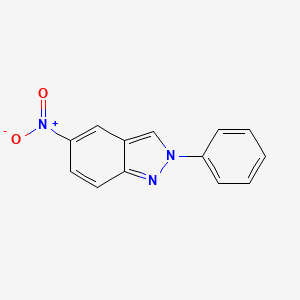

5-Nitro-2-phenylindazole belongs to the class of organic compounds known as indazoles . It is a nitro derivative of benzazoles .

Synthesis Analysis

The synthesis of this compound involves the nitration of 2-phenylindazole at 0°C with a sulfuric–nitric acid mixture . This process leads to the formation of this compound and 7-nitro-2-phenylindazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The existence of an annelated benzene ring in the benzazole molecule influences much of its ability for electrophilic substitution .Chemical Reactions Analysis

The nitration of benzazoles, such as 2-phenylindazole, is a complex process in which the experimental conditions can modify the product orientation . The nitro group is generally introduced into the arylene fragment of the molecule .Aplicaciones Científicas De Investigación

Neuronal Nitric-Oxide Synthase Inhibition and Anticonvulsant Effects : 7-Nitroindazole, a compound related to 5-Nitro-2-phenylindazole, is studied for its role in the inhibition of neuronal nitric-oxide synthase (nNOS) and its potential anticonvulsant effects. It is found to prevent convulsions in experimental models, suggesting a role in studying the neuronal NO pathway in the nervous system (Matsumura, Kikuchi-Utsumi, & Nakaki, 2008).

Antibacterial Activity of Metal Complexes : Research on metal complexes of Schiff base derivatives, including those related to this compound, demonstrates antibacterial properties. These complexes show moderate activity against bacterial strains, indicating potential applications in antibacterial treatments (Yousif et al., 2017).

Prevention of Parkinsonism in Baboons : 7-Nitroindazole is also investigated for its protective effects against MPTP-induced parkinsonism in baboons. This research implies the potential of nitroindazole derivatives in treating neurodegenerative diseases like Parkinson's (Hantraye et al., 1996).

Antimicrobial and Anti-tubercular Activity : Synthesized derivatives of benzimidazoles, which include nitro-substituted compounds like this compound, exhibit antimicrobial and anti-tubercular activities. These compounds show effectiveness against various microorganisms, indicating their potential in antimicrobial therapies (Shingalapur, Hosamani, & Keri, 2009).

Inhibition of Copper Corrosion : Research on 5-Nitroindazole shows its effectiveness as a corrosion inhibitor for copper in saline solutions. This property makes it valuable in materials science and engineering, particularly in corrosion prevention (Qiang, Zhang, Xu, & Yin, 2015).

DNA Binding and Anticancer Potential : Studies on nitroimidazole derivatives, including this compound, reveal their ability to bind to DNA and exhibit anticancer properties. This opens up possibilities for their use in cancer research and treatment (Nasir et al., 2019).

Mechanism of Antibiotic Resistance : The structural basis of antibiotic resistance in relation to 5-Nitroimidazole-based antibiotics is elucidated. This is critical for understanding and overcoming bacterial resistance to these antibiotics (Leiros et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that nitro derivatives of benzazoles, a class to which 5-nitro-2-phenylindazole belongs, have found wide applications in various branches of medicine, technology, and agriculture .

Mode of Action

It is known that the nitration of benzazoles, a process in which this compound is synthesized, is a complex process where the experimental conditions can modify the product orientation

Biochemical Pathways

It’s known that nitrobenzazoles are convenient synthons and intermediates in organic synthesis

Result of Action

It’s known that nitrobenzazoles have been used as radiosensitizers, anesthetics, anticancer medications, dyes, plasticizers, ionic liquids, pesticides, herbicides, and plant growth regulators

Action Environment

It’s known that the ability of azoles to electrophilic substitution is determined by the activity of reagents, the basicity of substrates, and the acidity of the medium . This suggests that environmental factors could potentially influence the action of this compound.

Direcciones Futuras

The nitro derivatives of benzazoles, including 5-Nitro-2-phenylindazole, have found wide applications in various branches of medicine, technology, and agriculture . They are convenient synthons and intermediates in organic synthesis . Future research may focus on further understanding their synthesis, properties, and potential applications .

Propiedades

IUPAC Name |

5-nitro-2-phenylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-15(14-13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEXSNSVJTVIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)

![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)

![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)

![[(4-Chloro-3-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B2820666.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)

![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2820679.png)